molecular formula C14H9FN2O3S B13695691 7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde

7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde

Cat. No.: B13695691
M. Wt: 304.30 g/mol
InChI Key: HNQWDXCIPGZIID-UHFFFAOYSA-N
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Description

7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde is a fluorinated indazole derivative. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Formylation: The formyl group is introduced through Vilsmeier-Haack reaction using DMF and POCl3.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes to study biological pathways and mechanisms.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The phenylsulfonyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. The aldehyde group can form covalent bonds with nucleophilic residues in the target protein, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde can be compared with other fluorinated indazole derivatives, such as:

    7-Fluoro-1H-indazole: Lacks the phenylsulfonyl and aldehyde groups, resulting in different chemical reactivity and biological activity.

    1-(Phenylsulfonyl)-1H-indazole-4-carbaldehyde: Lacks the fluorine atom, which may affect its binding affinity and selectivity.

    7-Fluoro-1-(phenylsulfonyl)-1H-indole: Has a similar structure but differs in the position of the nitrogen atom, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its combination of fluorine, phenylsulfonyl, and aldehyde groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H9FN2O3S

Molecular Weight

304.30 g/mol

IUPAC Name

1-(benzenesulfonyl)-7-fluoroindazole-4-carbaldehyde

InChI

InChI=1S/C14H9FN2O3S/c15-13-7-6-10(9-18)12-8-16-17(14(12)13)21(19,20)11-4-2-1-3-5-11/h1-9H

InChI Key

HNQWDXCIPGZIID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3C=N2)C=O)F

Origin of Product

United States

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